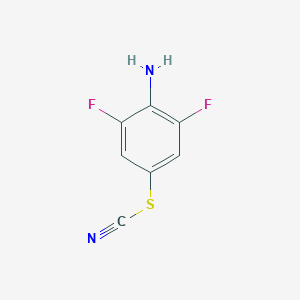

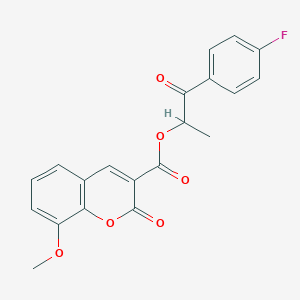

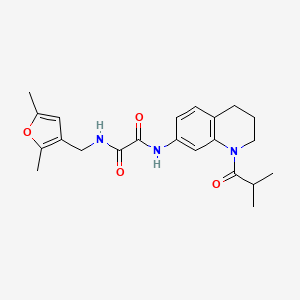

![molecular formula C25H27NO5 B2975733 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid CAS No. 2137793-34-9](/img/structure/B2975733.png)

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid, also known as Fmoc-L-4-oxopiperidine-2-carboxylic acid, is a building block used in peptide synthesis. It is a white to off-white powder with a molecular weight of 383.44 g/mol. This compound is widely used in scientific research for the synthesis of peptides and proteins.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the compound , is widely used for the protection of hydroxy-groups in the synthesis of complex molecules, such as octathymidylic acid fragments. This protection strategy is advantageous due to the Fmoc group's stability under both acidic and basic conditions and its easy removal under specific conditions, thereby preserving the integrity of sensitive functional groups during synthesis (Gioeli & Chattopadhyaya, 1982).

Synthesis of Dithioates and Carbodithioic Acids

The compound has been explored for its utility in synthesizing dithioates and carbodithioic acids, showcasing its versatility in creating a range of chemical structures. This includes the isolation and characterization of gem-enedithiol, a novel structure achieved through reactions involving fluorene derivatives (Vicente et al., 2004).

Intramolecular Hydrogen Bonding

Research on derivatives of fluorene, such as 9-oxo-9H-fluorene-1-carboxylic acid, reveals insights into intramolecular hydrogen bonding and its effects on molecular conformation. These studies contribute to a deeper understanding of molecular interactions and structural stability in fluorene derivatives (Coté, Lalancette, & Thompson, 1996).

Luminescence and Charge-Transfer Adducts

The synthesis and study of (fluoren-9-ylidene)methanedithiolato complexes of gold demonstrate the luminescent properties and potential for creating charge-transfer adducts with these fluorene-based compounds. These properties are crucial for applications in materials science, including the development of luminescent materials and sensors (Vicente et al., 2004).

Coordination Polymers and Photoluminescence

Research on coordination polymers using drug ligands, such as enoxacin, and incorporating fluorene derivatives has led to the synthesis of compounds with significant photoluminescence properties. These findings have implications for the development of new materials with potential applications in optical devices and imaging (Yu et al., 2006).

Solid-Phase Peptide Synthesis

The use of fluorenylmethyl (Fm) groups for protecting the sulfhydryl function in amino acids and peptides underscores the compound's utility in peptide synthesis. This approach facilitates the synthesis of complex peptides and peptide derivatives, highlighting the compound's significant role in bioorganic chemistry and drug development (Bodanszky & Bednarek, 2009).

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(oxolan-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c27-24(28)16-11-12-26(22(14-16)23-10-5-13-30-23)25(29)31-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23H,5,10-15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGFCALTFRYOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

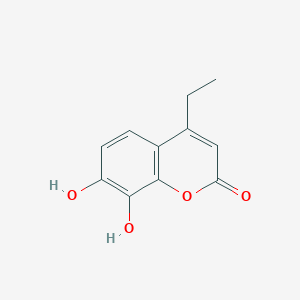

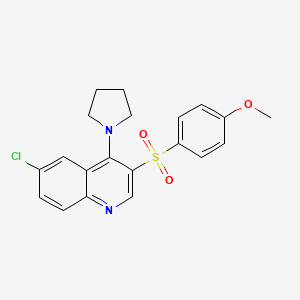

![3-isopentyl-2-((3-methoxybenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975650.png)

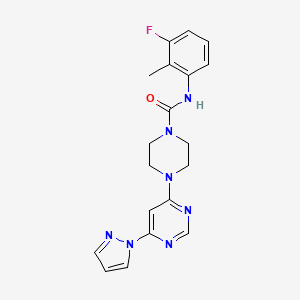

![N-(3-cyanophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2975654.png)

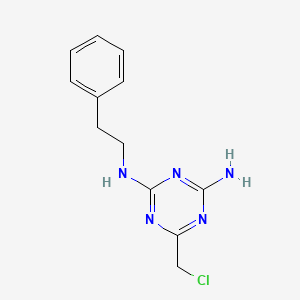

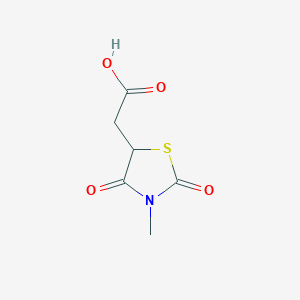

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2975659.png)